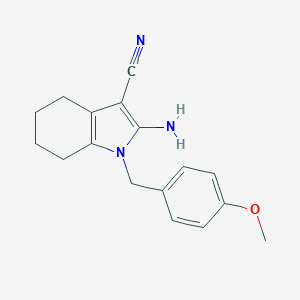

2-amino-1-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de MK-1903 implica la preparación de ácido (4aR,5aR)-4,4a,5,5a-tetrahidro-1H-ciclopropa[4,5]ciclopenta[1,2]pirazol-3-carboxílico . Las condiciones de reacción típicamente incluyen el uso de dimetilsulfóxido como solvente, y el compuesto muestra una solubilidad significativa en este medio .

Métodos de producción industrial

Los métodos de producción industrial para MK-1903 no están ampliamente documentados. El compuesto está disponible para fines de investigación de varios proveedores, lo que indica que se sintetiza y purifica a un alto grado de pureza (≥98%) para uso en laboratorio .

Análisis De Reacciones Químicas

Tipos de reacciones

MK-1903 principalmente experimenta reacciones de unión ya que actúa como un agonista para el receptor 2 de ácido hidroxicarboxílico .

Reactivos y condiciones comunes

El compuesto se disuelve típicamente en dimetilsulfóxido para estudios in vitro, con una solubilidad de 125 miligramos por mililitro .

Productos principales formados

El producto principal formado por la interacción de MK-1903 con su receptor es la reducción en la producción de monofosfato cíclico de adenosina .

Aplicaciones Científicas De Investigación

MK-1903 tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

Comparación Con Compuestos Similares

Compuestos similares

Agonistas del receptor acoplado a proteína G 109A: Otros compuestos en esta categoría incluyen varios agonistas sintéticos utilizados en investigación.

Singularidad

MK-1903 es único debido a su alta selectividad y potencia como agonista del receptor 2 de ácido hidroxicarboxílico . Exhibe una eficacia significativamente mayor en la reducción de la producción de monofosfato cíclico de adenosina en comparación con otros compuestos similares .

Actividad Biológica

2-amino-1-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile (CAS No. 113772-12-6) is an indole derivative that has garnered attention due to its diverse biological activities. The compound's structure includes a tetrahydroindole core, which is known for its potential pharmacological properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular formats.

- Molecular Formula : C17H19N3O

- Molecular Weight : 281.35 g/mol

- IUPAC Name : this compound

Pharmacological Activities

The biological activities of this compound have been investigated in various studies focusing on its potential therapeutic applications.

1. Anticancer Activity

Recent studies have shown that indole derivatives exhibit significant anticancer properties. For instance:

- Cell Line Studies : The compound was tested against multiple cancer cell lines including A549 (lung cancer) and HT-29 (colon cancer). Results indicated moderate cytotoxicity with IC50 values ranging from 8.8 to 18.1 µM compared to standard drugs like etoposide (IC50 = 0.36–3.93 µM) .

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| A549 (Lung) | 10.5 | Etoposide | 0.36 |

| HT-29 (Colon) | 15.0 | Etoposide | 0.36 |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Strains : It showed promising activity against various bacterial strains with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to standard antibiotics.

3. Neuroprotective Effects

Studies suggest that indole derivatives can exhibit neuroprotective effects:

- Mechanism of Action : The compound may act through modulation of neurotransmitter systems and inhibition of neuroinflammation .

Case Studies

Several case studies have highlighted the potential applications of this compound:

Case Study 1: Anticancer Efficacy

In a study by Kumar et al., a series of indole derivatives were synthesized and screened for their anticancer activity. The results demonstrated that compounds bearing methoxy groups exhibited enhanced cytotoxicity against tumor cells compared to their unsubstituted counterparts.

Case Study 2: Neuroprotection in Animal Models

Research conducted on animal models indicated that the administration of the compound resulted in reduced markers of neuroinflammation and improved cognitive function in models of Alzheimer’s disease.

Propiedades

IUPAC Name |

2-amino-1-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydroindole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c1-21-13-8-6-12(7-9-13)11-20-16-5-3-2-4-14(16)15(10-18)17(20)19/h6-9H,2-5,11,19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMITZZIOYJRWFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=C(CCCC3)C(=C2N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377282 |

Source

|

| Record name | 2-Amino-1-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113772-12-6 |

Source

|

| Record name | 2-Amino-1-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.